

Technical Guide: Physicochemical Characterization of 3-Bromo-5-isopropylbenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-5-isopropylbenzoic acid

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Introduction

3-Bromo-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development. This technical guide provides a comprehensive overview of the known physical properties of **3-Bromo-5-isopropylbenzoic acid**, detailed experimental protocols for their determination, and relevant spectral data.

Core Physical Properties

A summary of the key physical and chemical properties of **3-Bromo-5-isopropylbenzoic acid** is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on predictions and should be verified through empirical testing for critical applications.

Table 1: Physical and Chemical Properties of **3-Bromo-5-isopropylbenzoic Acid**

Property	Value	Source/Method
IUPAC Name	3-bromo-5-isopropylbenzoic acid	-
CAS Number	112930-39-9	[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1]
Molecular Weight	243.1 g/mol	
Physical Form	Solid	
Purity	96% - 97%	[1]
Boiling Point	329.5 ± 35.0 °C at 760 mmHg (Predicted)	
Melting Point	Not explicitly determined.	-
Density	Not explicitly determined.	-
pKa	Not explicitly determined.	-
Solubility	Limited water solubility; soluble in organic solvents (Expected).	[2]

Experimental Protocols

To facilitate further research and verification of the physicochemical properties of **3-Bromo-5-isopropylbenzoic acid**, detailed experimental methodologies are provided below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.[3]

Methodology:

- Sample Preparation: Accurately weigh 2-10 mg of **3-Bromo-5-isopropylbenzoic acid** into a Tzero hermetic aluminum pan.[4] The sample should be in a dry, solid state.[4] Crimp the

pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.[4]

- Instrument Setup: Place the sample and reference pans into the DSC instrument's autosampler tray.[4] Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.[5]
- Thermal Scan:
 - Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
 - Ramp the temperature at a constant heating rate, typically 10 °C/min.[6]
 - Continue heating to a temperature well above the melting transition.
 - Record the heat flow as a function of temperature.
- Data Analysis: The melting point is determined as the onset temperature or the peak maximum of the endothermic transition in the DSC thermogram.[3] The area under the melting peak corresponds to the enthalpy of fusion.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[7][8][9]

Methodology:

- Solution Preparation: Prepare a standard solution of **3-Bromo-5-isopropylbenzoic acid** (e.g., 1 mM) in a suitable solvent system, such as a mixture of water and a co-solvent like acetonitrile to ensure solubility.[7][8][9] Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[10][11] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl should be used.[10][11]
- Titration Procedure:

- Calibrate a pH electrode using standard buffer solutions.
- Place a known volume of the **3-Bromo-5-isopropylbenzoic acid** solution in a titration vessel.
- If the starting pH is not low enough, add a small amount of the standardized HCl solution.
- Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized. The equivalence point can be identified from the inflection point of the curve, often determined by analyzing the first or second derivative of the titration curve.^[9]

Spectral Properties

While specific experimental spectra for **3-Bromo-5-isopropylbenzoic acid** are not readily available in the public domain, the expected characteristic spectral features can be inferred from the known properties of benzoic acid derivatives.

Infrared (IR) Spectroscopy

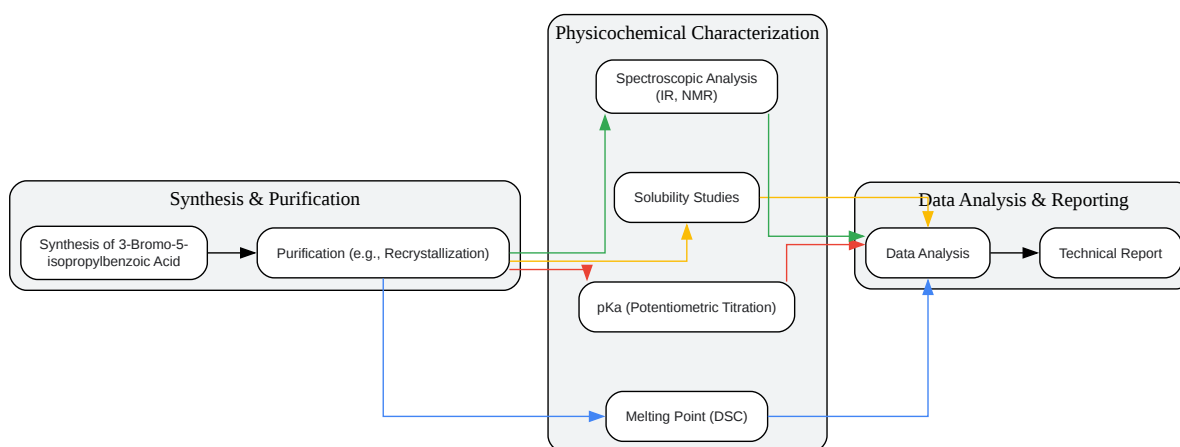
The IR spectrum of **3-Bromo-5-isopropylbenzoic acid** is expected to exhibit the following characteristic absorption bands:

- O-H Stretch: A very broad absorption band in the region of 3300-2500 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.^[12]
- C-H Stretch (Aromatic): Absorptions typically appear in the region of 3100-3000 cm^{-1} .
- C-H Stretch (Aliphatic): Absorptions from the isopropyl group will be observed in the 2970-2870 cm^{-1} region.
- C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm^{-1} is characteristic of the carbonyl group in an aromatic carboxylic acid.^[12]

- C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm^{-1} region.
- C-O Stretch: A band in the 1320-1210 cm^{-1} region.[12]
- C-Br Stretch: A weak to medium absorption in the 680-515 cm^{-1} region.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of **3-Bromo-5-isopropylbenzoic acid**.



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References

- 1. aobchem.com [aobchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alan-cooper.org.uk [alan-cooper.org.uk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. sfu.ca [sfu.ca]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. infrared spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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